![molecular formula C16H16N2OS B2620771 2-(benzylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone CAS No. 2195953-23-0](/img/structure/B2620771.png)

2-(benzylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

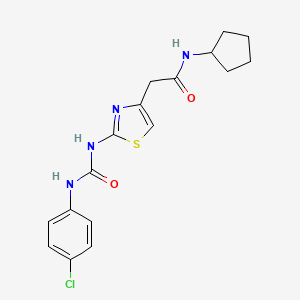

The compound is a derivative of pyrrolo[3,4-b]pyridin-6-one, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as polysubstituted pyrrolo[3,2-c]pyridin-4-ones, can be synthesized using a multicomponent two-step strategy. This involves mixing inexpensive starting materials under mild conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Complexes

Research on metal complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands, including magnesium and zinc complexes, has been conducted to explore their synthesis, characterization, and catalytic behavior towards polymerizations. Such studies highlight the importance of these complexes in promoting efficient ring-opening polymerization of cyclic esters, suggesting potential applications in material science and polymer chemistry (Yang Wang et al., 2012).

Catalytic Applications

The development of catalysts for ethylene reactivity, including oligomerization and polymerization, has been explored using iron and cobalt dichloride bearing quinoxalinyl-iminopyridines. This research indicates the compound's potential role in catalysis, particularly in the polymer industry, showing how ligand design can influence the activity and selectivity of metal complexes in polymerization reactions (Wen‐Hua Sun et al., 2007).

Electropolymerization and Conducting Polymers

Studies on electropolymerization of derivatized bis(pyrrol-2-yl) arylenes have demonstrated the synthesis of conducting polymers from low oxidation potential monomers. These findings are crucial for the development of new materials with potential applications in electronics and optoelectronics, illustrating the significance of pyrrole-based compounds in creating stable, conductive polymers (G. Sotzing et al., 1996).

Supramolecular Assemblies

Research into the crystal engineering of supramolecular assemblies using benzenetetracarboxylic acid and aza donor molecules highlights the structural diversity and potential applications of these assemblies in materials science. Such studies provide insights into the design principles for creating functional materials with specific properties, such as porosity or conductivity, which could be relevant for the development of sensors, catalysts, or electronic devices (K. Arora & V. Pedireddi, 2003).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c19-16(12-20-11-13-5-2-1-3-6-13)18-9-14-7-4-8-17-15(14)10-18/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXQQMFDNAGDOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C(=O)CSCC3=CC=CC=C3)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3,5-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2620688.png)

![N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2620693.png)

![2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2620694.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2620695.png)

![2-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2620702.png)

![1-[2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2620703.png)

![(E)-3-(2-Chloropyridin-4-yl)-1-[4-(1,4-oxazepan-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2620705.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2620707.png)

![N-(2,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2620709.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid](/img/structure/B2620711.png)